

2-Bromo-N-(tert-butyl)butanamide CAS number 95904-25-9

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Compound of Interest

Compound Name: 2-Bromo-N-(tert-butyl)butanamide

Cat. No.: B1340993

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Technical Guide: 2-Bromo-N-(tert-butyl)butanamide

CAS Number: 95904-25-9

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available technical information on **2-Bromo-N-(tert-butyl)butanamide**. A comprehensive literature search did not yield specific experimental data on biological activity or detailed, validated synthesis protocols for this particular compound. The information presented herein is based on general chemical principles and data available for structurally related compounds.

Chemical and Physical Properties

2-Bromo-N-(tert-butyl)butanamide is a halogenated amide with potential applications as a chemical intermediate in organic synthesis. The following table summarizes its key chemical and physical properties based on available data.

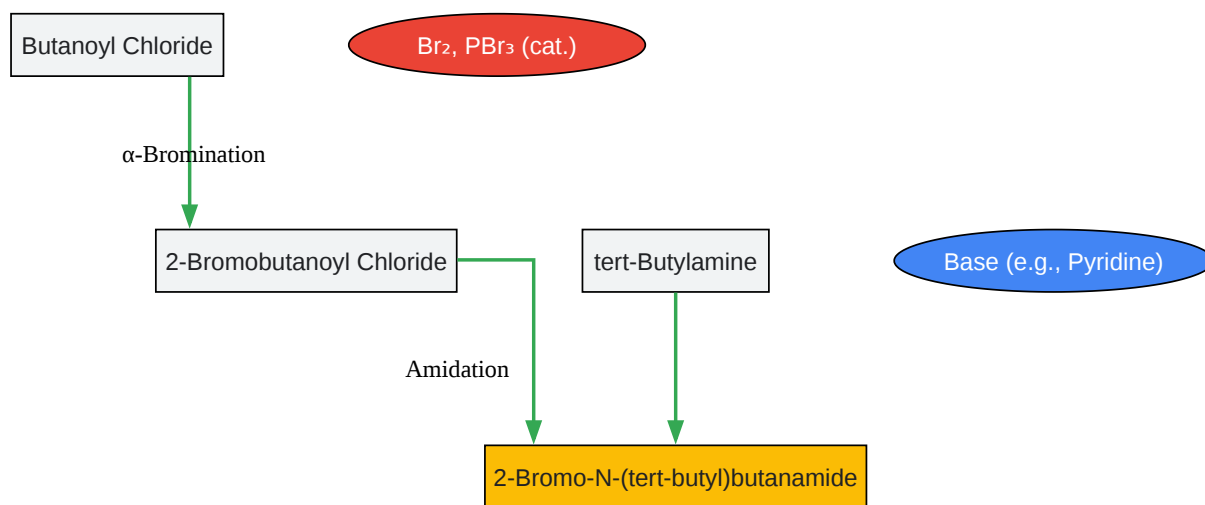
Property	Value	Reference
Molecular Formula	C ₈ H ₁₆ BrNO	[1]
Molecular Weight	222.126 g/mol	[1]
CAS Number	95904-25-9	[1]
IUPAC Name	2-bromo-N-(tert-butyl)butanamide	
Synonyms	2-Bromo-N-tert-butyl-butyramide, Butanamide, 2-bromo-N-(1,1-dimethylethyl)-	[1]
Physical Form	Solid	[2]
Purity	Typically available at ≥95%	[2]
Storage Temperature	Room Temperature	[2]

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for **2-Bromo-N-(tert-butyl)butanamide** has not been identified in the surveyed literature. However, based on general methods for the synthesis of α -bromo amides and N-tert-butyl amides, a plausible two-step synthetic route can be proposed. This involves the α -bromination of butanoyl chloride followed by amidation with tert-butylamine.

Proposed Synthetic Pathway

A likely synthetic route commences with the Hell-Volhard-Zelinsky reaction to brominate butanoyl chloride at the alpha position, followed by the Schotten-Baumann reaction for the amidation.



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Caption: Proposed synthesis workflow for **2-Bromo-N-(tert-butyl)butanamide**.

Representative Experimental Protocol

Step 1: Synthesis of 2-Bromobutanoyl Chloride

This step follows the principles of the Hell-Volhard-Zelinsky reaction.

- To a flask equipped with a reflux condenser and a dropping funnel, add butanoyl chloride (1.0 eq).
- Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr_3).
- Slowly add bromine (Br_2) (1.0 eq) from the dropping funnel.
- Gently heat the reaction mixture to initiate the reaction, then maintain at a gentle reflux until the bromine color disappears.

- After cooling, the crude 2-bromobutanoyl chloride can be purified by distillation under reduced pressure.

Step 2: Synthesis of **2-Bromo-N-(tert-butyl)butanamide**

This amidation step is based on the Schotten-Baumann reaction conditions.

- Dissolve tert-butylamine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) in a flask cooled in an ice bath.
- Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 eq), to the solution.
- Slowly add a solution of 2-bromobutanoyl chloride (1.0 eq) in the same solvent to the cooled amine solution with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The final product can be purified by recrystallization or column chromatography.

Biological Activity and Drug Development Applications

Extensive searches of scientific databases and literature have not revealed any published studies on the biological activity, mechanism of action, or application in drug development of **2-Bromo-N-(tert-butyl)butanamide**. The presence of the α -bromo amide moiety suggests potential reactivity as an alkylating agent, but this has not been experimentally verified for this specific compound. Researchers interested in this molecule would need to conduct initial biological screenings to determine any potential therapeutic applications.

Due to the absence of data, no signaling pathways involving this compound can be described.

Safety Information

The following safety information is based on data for structurally similar α -bromo compounds and general laboratory safety protocols. A specific Safety Data Sheet (SDS) should be consulted when available.

Hazard Category	Description and Precautions
Acute Toxicity	Assumed to be harmful if swallowed, inhaled, or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. [3] [4]
Skin Corrosion/Irritation	May cause skin irritation. Avoid direct contact with skin. [3] [4]
Eye Damage/Irritation	May cause serious eye irritation or damage. Wear safety goggles or a face shield. [3] [4]
Flammability	While the final product is a solid, intermediates and solvents used in the synthesis may be flammable. Keep away from heat, sparks, and open flames. [3] [4] [5]
Handling	Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. [3] [4]
Storage	Store in a tightly closed container in a dry and well-ventilated place.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for **2-Bromo-N-(tert-butyl)butanamide** is not readily available in public databases. For characterization, the following spectral features would be expected:

- ^1H NMR: Signals corresponding to the tert-butyl group (singlet, ~ 1.4 ppm), the ethyl group (triplet and quartet), and a methine proton at the α -position (likely a triplet, shifted downfield due to the adjacent bromine and carbonyl groups).
- ^{13}C NMR: Resonances for the carbonyl carbon, the α -carbon bearing the bromine, the carbons of the tert-butyl group, and the carbons of the ethyl group.
- IR Spectroscopy: Characteristic absorption bands for the N-H stretch (around 3300 cm^{-1}), C=O stretch of the amide (around 1650 cm^{-1}), and C-Br stretch (in the fingerprint region).
- Mass Spectrometry: The molecular ion peak would exhibit a characteristic isotopic pattern for bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio).

Conclusion

2-Bromo-N-(tert-butyl)butanamide is a chemical compound for which there is a significant lack of published scientific data. While its synthesis can be postulated based on established organic chemistry principles, detailed experimental protocols and characterization data are not publicly available. Furthermore, its biological properties and potential applications in drug development remain unexplored. This technical guide provides a foundational overview based on available information and theoretical knowledge, but further experimental investigation is required to fully characterize this compound and explore its potential uses.

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